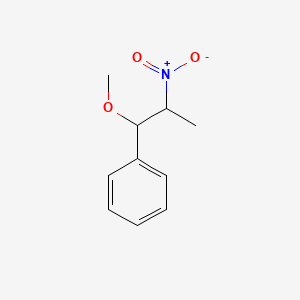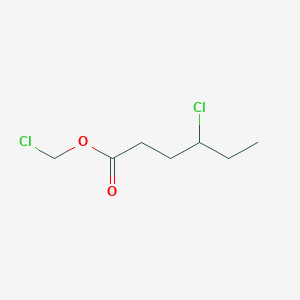
Chloromethyl 4-chlorohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl 4-chlorohexanoate: is an organic compound with the molecular formula C₇H₁₂Cl₂O₂ and a molecular weight of 199.075 g/mol . . This compound is characterized by the presence of both chloromethyl and chlorohexanoate functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl 4-chlorohexanoate can be synthesized through various methods. One common approach involves the reaction of 4-chlorohexanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically occurs under mild conditions, with the temperature maintained between 5-10°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of dimethoxymethane and chlorosulfonic acid as reagents, catalyzed by zinc iodide in dichloromethane . This method offers high yields and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Chloromethyl 4-chlorohexanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromic acid .
Reduction: Reagents like lithium aluminum hydride or sodium borohydride .
Major Products:
Nucleophilic substitution: Formation of amines or ethers .
Oxidation: Formation of carboxylic acids or aldehydes .
Reduction: Formation of alcohols .
Scientific Research Applications
Chloromethyl 4-chlorohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of chloromethyl 4-chlorohexanoate involves its reactivity with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack . This reactivity is exploited in various synthetic transformations, where the compound serves as a building block for more complex molecules .
Comparison with Similar Compounds
Chloromethyl methyl ether: Similar in reactivity but lacks the chlorohexanoate group.
4-chlorohexanoic acid: Shares the chlorohexanoate group but lacks the chloromethyl group.
Chloromethyl benzene: Contains a chloromethyl group attached to a benzene ring, differing in its aromatic nature.
Uniqueness: Chloromethyl 4-chlorohexanoate is unique due to the presence of both chloromethyl and chlorohexanoate groups, which confer distinct reactivity and versatility in synthetic applications .
Properties
CAS No. |
80418-55-9 |
|---|---|
Molecular Formula |
C7H12Cl2O2 |
Molecular Weight |
199.07 g/mol |
IUPAC Name |
chloromethyl 4-chlorohexanoate |
InChI |
InChI=1S/C7H12Cl2O2/c1-2-6(9)3-4-7(10)11-5-8/h6H,2-5H2,1H3 |
InChI Key |
SKALGZTWKDDAHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)OCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Nitro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14433083.png)

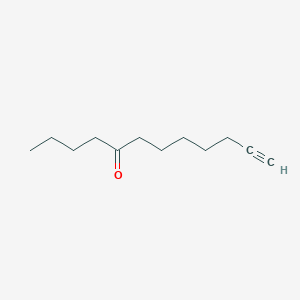

![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)
![Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-](/img/structure/B14433112.png)
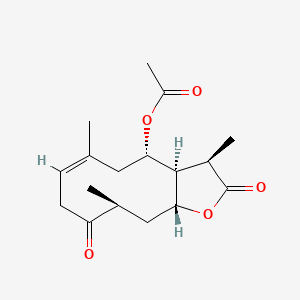
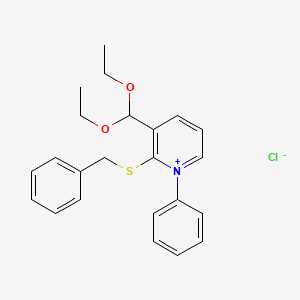
![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)
![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)
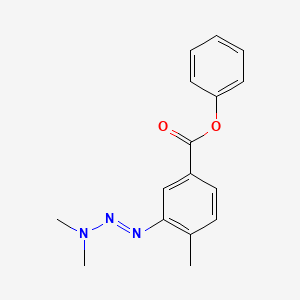
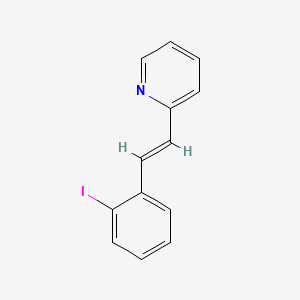
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
